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molecular formula C4H6O3 B048370 Acetic anhydride-13C4 CAS No. 114510-14-4

Acetic anhydride-13C4

Cat. No. B048370
M. Wt: 106.059 g/mol
InChI Key: WFDIJRYMOXRFFG-JCDJMFQYSA-N
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Patent
US05623079

Procedure details

N-formyl-L-aspartic anhydride (hereinafter referred to as FAA) is usually obtained by the reaction of N-formyl-L-aspartic acid with formic acid and acetic anhydride (hereinafter referred to as dehydration reaction). As such a reaction known is a reaction in which acetic acid and formic acid are employed in almost stoichiometric amounts based on aspartic acid (U.S. Pat. No. 4,526,985 and U.S. Pat. No. 4,810,816), which is problematic in that the yield is low as based on the amount of aspartic acid as the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-formyl-L-aspartic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
FAA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C@@H:4]1[C:9](=[O:10])[O:8][C:6](=[O:7])[CH2:5]1)=[O:2].C(O)=[O:12]>>[CH:1]([NH:3][C@H:4]([C:9]([OH:8])=[O:10])[CH2:5][C:6]([OH:12])=[O:7])=[O:2].[C:6]([O:8][C:9](=[O:10])[CH3:4])(=[O:7])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
N-formyl-L-aspartic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N[C@H]1CC(=O)OC1=O
Step Three
Name
FAA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N[C@H]1CC(=O)OC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)N[C@@H](CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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